1,3-Dinitramino-2-propanol nitrate

Beschreibung

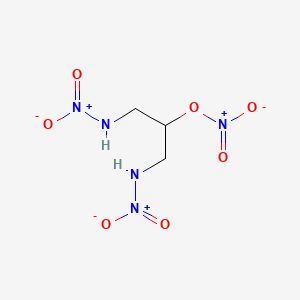

1,3-Dinitramino-2-propanol nitrate (DNPN) is a high-energy nitrate ester compound characterized by its poly-nitro functional groups. However, its exact synthesis pathways, degradation behavior, and industrial applications remain understudied compared to well-documented nitrates like lead nitrate or lithium nitrate .

Eigenschaften

Molekularformel |

C3H7N5O7 |

|---|---|

Molekulargewicht |

225.12 g/mol |

IUPAC-Name |

1,3-dinitramidopropan-2-yl nitrate |

InChI |

InChI=1S/C3H7N5O7/c9-6(10)4-1-3(15-8(13)14)2-5-7(11)12/h3-5H,1-2H2 |

InChI-Schlüssel |

JUPHGOWFYIVHBK-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CN[N+](=O)[O-])O[N+](=O)[O-])N[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

DNPN belongs to the broader class of nitrate esters, which are widely used in pharmaceuticals, explosives, and industrial processes. Below is a comparative analysis with key analogues:

Thermal and Chemical Stability

- DNPN : Likely decomposes at moderate temperatures (>100°C), as observed in nitrate reduction studies where elevated temperatures (37°C) accelerated nitrate degradation in other systems .

- Lead nitrate : Decomposes at 470°C, releasing toxic nitrogen oxides. Its stability at room temperature makes it suitable for controlled pyrotechnic reactions .

- Lithium nitrate : Exhibits exceptional thermal stability (up to 600°C), attributed to strong ionic bonding, making it ideal for high-temperature industrial processes .

Research Findings and Data Gaps

- Nitrate Reduction Dynamics: Studies on abiotic nitrate reduction (e.g., using NZVI nanoparticles) show temperature-dependent degradation rates, which could inform DNPN’s stability modeling under varying conditions .

- Soil and Water Interactions : DNPN’s environmental fate may parallel nitrate leaching patterns observed in soil systems, where concentrations fluctuate with organic matter and microbial activity .

- Pharmaceutical vs. Industrial Nitrates : Econazole nitrate’s low solubility contrasts sharply with lithium nitrate’s hygroscopicity, highlighting the diversity of nitrate behaviors tied to functional groups .

Vorbereitungsmethoden

Reaction of 1,3-Dichloro-2-propanol with Ammonia

- Process Description : 1,3-dichloro-2-propanol is reacted with a large excess of ammonia in aqueous solution containing alkali metal chloride salts. The reaction is typically conducted with stirring and an excess of ammonia (5 to 10 times the stoichiometric amount) to ensure complete substitution of chlorine atoms by amino groups.

- Conditions : Water is used in a ratio of approximately 2 liters per gram mole of chlorohydrin; alkali presence helps maintain reaction conditions.

- Outcome : This process yields 1,3-diamino-2-propanol with high purity and yield.

- Reference : US Patent US1985885A details this classic method dating back to 1931, emphasizing the importance of excess ammonia and aqueous medium for efficient conversion.

Reaction of Epihalohydrin or 1,3-Dihalo-2-propanol with Secondary Amines

- Process Description : Dimethylamine or other secondary amines react with epichlorohydrin or 1,3-dichloro-2-propanol to form tertiary diamines structurally related to 1,3-diamino-2-propanol derivatives.

- Reaction Types :

- Condensation of secondary amine with alkyl halide (from dihalo-propanol).

- Addition of secondary amine to oxirane ring (epoxide) of epichlorohydrin.

- Conditions : Moderate temperatures (0–20 °C), solvents such as water, alcohol, or chloroalkanes can be used.

- Significance : This method allows for functionalized derivatives and is adaptable for producing various nitrogenous compounds related to 1,3-diamino-2-propanol.

- Reference : WO Patent WO2015165795A1 describes these routes in detail, including reaction schemes and substitution patterns.

Alternative Synthetic Routes: Cyclization and Functional Group Manipulation

- Cyclization : Intramolecular cyclization of 1-chloro-2-propanol derivatives can yield oxirane intermediates useful for further amination.

- Functionalization : Acetylation, tosylation, and other derivatizations of 1,3-diamino-2-propanol and its cyclic analogs are used to modify solubility and reactivity for subsequent nitration steps.

- Reference : Research on 1,3-diazacyclohexane derivatives shows advanced synthetic manipulations that can be adapted for preparing nitrated derivatives.

Nitration to Form this compound

Once 1,3-diamino-2-propanol is obtained, nitration introduces the dinitramino groups and nitrate counterions:

- Nitration Agents : Mixed acid systems (e.g., nitric acid with sulfuric acid) or more selective nitrating agents are employed to nitrate the amino groups to dinitramino functionalities.

- Process Control : Temperature and acid concentration are carefully controlled to avoid degradation or over-nitration.

- Isolation : The product is typically isolated as the nitrate salt, enhancing stability and energetic properties.

- Research Findings : While specific nitration protocols for this compound are less frequently detailed in patents, analogous nitration of amino alcohols and diamines is well-documented in energetic materials literature, emphasizing controlled nitration to achieve dinitramino substitution without ring cleavage or decomposition.

Comparative Data Table: Key Preparation Methods for 1,3-Diamino-2-propanol (Precursor)

Research Findings and Notes

- The classic ammonia substitution method remains the most straightforward and industrially viable route for producing 1,3-diamino-2-propanol, the key precursor.

- The use of epichlorohydrin and secondary amines allows for structural diversification, which can be advantageous for tailoring energetic properties.

- Functional group manipulations (acetylation, tosylation) improve handling and purification, which is critical before nitration.

- Nitration requires precise control to avoid decomposition; literature on related compounds suggests mixed acid nitration under cooled conditions is optimal.

- The overall synthetic strategy balances yield, purity, and safety, given the energetic nature of the final compound.

Q & A

Q. What is the established synthetic pathway for 1,3-Dinitramino-2-propanol nitrate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via nitration of precursor amines under controlled conditions. For example, Barbiere’s method for analogous compounds involves treating 3-amino-2-propanol nitrate with concentrated HNO₃ at -5°C, followed by vacuum removal of excess acid and recrystallization from absolute alcohol . Key parameters include maintaining sub-zero temperatures to avoid side reactions (e.g., decomposition or over-nitration) and using anhydrous solvents to prevent hydrolysis. Purification via ethanol precipitation at -10°C is critical for isolating crystalline product .

Q. What analytical techniques are recommended for confirming the presence of nitrate groups in this compound?

Methodological Answer:

- Infrared Spectroscopy (IR): Detect symmetric and asymmetric stretching vibrations of NO₂ groups (~1380 cm⁻¹ and ~1630 cm⁻¹) .

- Titrimetry: Use Devarda’s alloy method to reduce nitrate to ammonia, followed by titration .

- Ion Chromatography (IC): Quantify nitrate ions after dissolution in deionized water, using a conductivity detector .

Q. How should researchers address stability concerns during storage and handling of this compound?

Methodological Answer: Store the compound in airtight, light-resistant containers at -20°C to minimize thermal decomposition. Avoid prolonged exposure to moisture, as hydrolysis can release nitric acid, altering stoichiometry. Pre-experiment stability tests (e.g., TGA/DSC) are advised to assess decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer: Yield discrepancies often arise from variations in nitration efficiency and purification protocols. To troubleshoot:

- Replicate Reaction Conditions: Ensure strict temperature control (±1°C) during HNO₃ addition .

- Assess Intermediate Purity: Use HPLC to verify precursor (e.g., 3-amino-2-propanol nitrate) purity before nitration .

- Quantify Byproducts: Employ GC-MS to identify impurities (e.g., unreacted amines or decomposition products) .

Q. What advanced methodologies are suitable for quantifying nitrate group reactivity in complex matrices?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled nitrate precursors to track reactivity via NMR or mass spectrometry .

- Computational Modeling: Apply density functional theory (DFT) to predict bond dissociation energies and reaction pathways for nitrate groups .

- In Situ Raman Spectroscopy: Monitor nitrate group stability under varying thermal or mechanical stress .

Q. How can decomposition pathways of this compound be systematically analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Identify mass loss events corresponding to nitrate decomposition (~150–200°C) .

- High-Speed Photography/FTIR: Capture real-time gas evolution (e.g., NOₓ) during controlled thermal degradation .

- LC-QTOF-MS: Characterize non-volatile decomposition products (e.g., nitramines or aldehydes) in post-reaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.